4-{[1-(2-Difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine
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Overview
Description
4-{[1-(2-Difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine is a complex organic compound with a unique structure that combines a pyrrolidine ring, a pyrimidine ring, and a difluoromethanesulfonylbenzoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2-Difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine typically involves multiple steps, including the formation of the pyrrolidine ring, the attachment of the difluoromethanesulfonylbenzoyl group, and the final coupling with the pyrimidine ring. One common method used in the synthesis of such compounds is the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant reaction conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and large-scale reactors to handle the multi-step synthesis process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(2-Difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrimidine ring or the difluoromethanesulfonylbenzoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-{[1-(2-Difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: The compound is explored for its potential as a drug candidate, particularly in the treatment of diseases where the pyrrolidine and pyrimidine rings play a crucial role.
Industry: It is used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 4-{[1-(2-Difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine and pyrimidine derivatives, such as:
Uniqueness
What sets 4-{[1-(2-Difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine apart is its unique combination of functional groups, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[2-(difluoromethylsulfonyl)phenyl]-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O4S/c1-11-20-8-6-15(21-11)26-12-7-9-22(10-12)16(23)13-4-2-3-5-14(13)27(24,25)17(18)19/h2-6,8,12,17H,7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOKZTHZZDMAJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)C3=CC=CC=C3S(=O)(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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